Methyl 2-(5-methylisoxazole-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-8-7-10(17-21-8)13(18)16-14-12(15(19)20-2)9-5-3-4-6-11(9)22-14/h7H,3-6H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJIUSKCUDVKMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(5-methylisoxazole-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on recent studies.
Chemical Structure
The compound features a complex structure that includes a benzo[b]thiophene core fused with an isoxazole moiety. The presence of these heterocycles is significant as they are often associated with various biological activities.
Antitumor Activity
Recent studies have indicated that compounds containing isoxazole derivatives exhibit notable antitumor properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines. Research demonstrated that these compounds inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15.2 | Apoptosis induction |
| Compound B | HeLa | 12.8 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. Isoxazole derivatives have been reported to exhibit inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is crucial in conditions like rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents .
Case Studies
-
Antitumor Effects in Breast Cancer Models
A study investigated the effects of this compound on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability in a dose-dependent manner and induced apoptosis via caspase activation. -
Inflammation Reduction in Animal Models
In an animal model of induced inflammation, administration of the compound resulted in reduced swelling and lower levels of inflammatory markers compared to controls. This suggests a potential therapeutic application in managing inflammatory diseases.
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cytokine Modulation : Inhibition of pro-inflammatory cytokines through NF-kB pathway suppression.
- Cell Cycle Arrest : Disruption of cell cycle progression in cancer cells.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Structure and Substitutions
The tetrahydrobenzo[b]thiophene core is conserved across analogs, but key variations include:
- Ester Group : The target compound uses a methyl ester , whereas analogs like ethyl 2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 919860-71-2) employ an ethyl ester . This difference impacts lipophilicity and metabolic stability, as methyl esters are typically hydrolyzed faster than ethyl esters .
- Amide Substituents: The 5-methylisoxazole-3-carboxamide group distinguishes the target compound from derivatives such as cyanoacrylamides (e.g., ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) and benzylideneamino derivatives (e.g., compound S8 with a p-Br substituent) .
Table 1: Structural Features of Selected Analogs
Anticancer Activity
- However, analogs like compound S8 (p-Br benzylideneamino derivative) demonstrated significant cytotoxicity against A-549 lung cancer cells (10⁻⁴ M dose), surpassing adriamycin in potency due to electron-withdrawing substituents .
Antibacterial and Antioxidant Activity
- Cyanoacrylamide Derivatives: Ethyl esters with phenolic hydroxyl groups (e.g., 4-hydroxy-3,5-dimethoxy) showed superior antibacterial and antioxidant activities. The 4-hydroxy-3,5-dimethoxy derivative exhibited the highest antioxidant activity across multiple models .
Analgesic and Metabolic Properties
- Cyanoacetamide Derivatives: Ethyl 2-(2-cyanoacetamido)-... derivatives demonstrated analgesic and antioxidant properties, attributed to the cyano group’s radical-scavenging ability .
- Target Compound: The absence of a cyano group suggests divergent mechanisms, possibly favoring kinase inhibition (common with isoxazole motifs) over antioxidant pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
